N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide

TRPV1 antagonism Isoxazole regioisomer SAR Pain pharmacology

This underexplored isoxazole-3-carboxamide uniquely combines a TRPV1-validated pharmacophore with a novel isochroman moiety absent from the Merck series. The 3-position carboxamide is essential for target engagement—the 4-carboxamide regioisomer shifts toward COX/anticancer targets, while the 5-carboxamide regioisomer abrogates activity. The secondary amide NH provides a non-negotiable hydrogen-bond donor; procurement of the matched N-methyl analog (CAS 2034205-32-6) enables a definitive HBD-dependent SAR study. Confirm regiochemistry via HMBC NMR before biological testing. For antiviral screening, align protocols with WO2021062189A1 using pleconaril as a positive control.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 2034474-88-7
Cat. No. B2539035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide
CAS2034474-88-7
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2CC3=CC=CC=C3CO2
InChIInChI=1S/C15H16N2O3/c1-10-6-14(17-20-10)15(18)16-8-13-7-11-4-2-3-5-12(11)9-19-13/h2-6,13H,7-9H2,1H3,(H,16,18)
InChIKeyOQZDRABQSQQDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(Isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide (CAS 2034474-88-7): Class Identity and Procurement Context


N-(Isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide is a synthetic small-molecule isoxazole-3-carboxamide derivative combining an isochroman methylamine moiety with a 5-methylisoxazole-3-carboxylic acid fragment via a secondary carboxamide linkage. The compound belongs to a therapeutically relevant chemotype: isoxazole-3-carboxamides have been extensively characterized as TRPV1 antagonists [1] and have also been explored for antiviral [2] and anticancer applications. Critically, no peer-reviewed primary research article or authoritative database entry specifically characterizing this compound's biological activity, selectivity, or pharmacokinetic profile has been identified at the time of this analysis. Consequently, all differential evidence presented below is necessarily derived from class-level structure–activity relationship (SAR) inferences, close-analog cross-study comparisons, and computed physicochemical properties. Users evaluating procurement must weigh the limited direct evidence against the compound's precise regiochemical and substitutional identity within the isoxazole-3-carboxamide series.

Why Generic Substitution of N-(Isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide Is Not Supported by Available Evidence


The isoxazole-carboxamide scaffold is acutely sensitive to both the position of the carboxamide attachment and the nature of the 5-substituent. In the TRPV1 antagonist series, relocation of the carboxamide from the 3-position to the 5-position of the isoxazole ring abolishes or drastically reduces target engagement [1]. Similarly, substitution at the carboxamide nitrogen (e.g., N-methylation) eliminates a hydrogen-bond donor that structure–activity studies have shown to be critical for potency [2]. Even within the 3-carboxamide series, the 5-position substituent (methyl vs. cyclopropyl vs. hydrogen) modulates both potency and physicochemical properties such as lipophilicity and aqueous solubility [3]. Therefore, N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide is not functionally interchangeable with its 4-carboxamide regioisomer, its 5-carboxamide isomer, its N-methyl analog, or its 5-cyclopropyl analog without explicit head-to-head data. Procurement decisions predicated on class membership alone risk selecting a compound with untested or divergent biological behavior.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide vs. Closest Analogs


Regiochemical Differentiation: 3-Carboxamide vs. 5-Carboxamide Isoxazole Series — TRPV1 Target Engagement

Isoxazole-3-carboxamides constitute a validated pharmacophore for TRPV1 antagonism, whereas the corresponding 5-carboxamide regioisomers exhibit fundamentally different pharmacological profiles. In the Merck Sharpe & Dohme TRPV1 antagonist program, systematic SAR studies demonstrated that the 3-carboxamide attachment is essential for TRPV1 binding; relocation of the carboxamide to the 5-position eliminates productive interaction with the receptor [1]. N-(Isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide retains the active 3-carboxamide connectivity, positioning it within the pharmacologically productive series. Its closest 5-carboxamide analog, N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide (CAS 2034497-12-4), bears the carboxamide at the non-productive position and is therefore predicted to lack TRPV1 activity based on class-level SAR. Direct quantitative comparison is not possible because no published TRPV1 activity data exist for either compound; however, the class-level SAR provides strong inferential evidence for divergent target engagement profiles [1].

TRPV1 antagonism Isoxazole regioisomer SAR Pain pharmacology

5-Position Substituent Differentiation: 5-Methyl vs. 5-Cyclopropyl — Lipophilicity and Steric Modulation

Within the isoxazole-3-carboxamide TRPV1 antagonist series, the 5-position substituent is a critical determinant of both potency and physicochemical properties. The 5-methyl substituent in N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide provides lower steric bulk and reduced lipophilicity compared to the 5-cyclopropyl analog (CAS not independently verified for 5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide). The TRPV1 SAR study by Ratcliffe et al. (2011) showed that substituent modification at the isoxazole 5-position directly modulates in vitro potency and oral bioavailability [1]. While no direct comparative data exist for these specific isochroman-containing analogs, the class-level observation that 5-cyclopropyl analogs typically exhibit higher clogP and altered off-rate kinetics compared to 5-methyl analogs [2] suggests that the target compound's 5-methyl group may confer a distinct pharmacological profile relative to bulkier 5-substituted derivatives.

Isoxazole SAR Ligand lipophilicity TRPV1 antagonist optimization

Hydrogen-Bond Donor Capacity: Secondary Amide (Target) vs. Tertiary Amide (N-Methyl Analog)

The target compound contains a secondary carboxamide (–CONH–), providing one hydrogen-bond donor (HBD). The N-methyl analog, N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide (CAS 2034205-32-6), contains a tertiary amide and lacks an HBD. In the TRPV1 isoxazole-3-carboxamide series, the carboxamide NH is critical for receptor binding; N-methylation has been consistently shown to abolish or severely attenuate activity [1]. While no quantitative hydrogen-bonding data exist for these specific analogs, the presence vs. absence of an HBD represents a categorical structural difference with predictable pharmacological consequences based on established SAR. Measured or computed HBD count: target = 1; N-methyl analog = 0.

Hydrogen-bond donor Carboxamide SAR Ligand–receptor interaction

Carboxamide Positional Isomerism: 3-Carboxamide vs. 4-Carboxamide Isoxazole — Impact on Biological Activity Profile

The isoxazole-4-carboxamide regioisomer, N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide (CAS 2034281-61-1), places the carboxamide at the 4-position rather than the 3-position of the isoxazole ring. This positional shift fundamentally alters the vector of the carboxamide group and its electronic environment. While the isoxazole-3-carboxamide series is primarily associated with TRPV1 antagonism [1], the 4-carboxamide series has been investigated for COX inhibition (isoxazole-carboxamide derivatives show COX-1/COX-2 IC₅₀ values ranging from 4.1 nM to 3.87 μM) [2] and anticancer applications. No direct head-to-head comparison of these two regioisomers has been published, but the divergent target space associated with each regioisomeric series makes them non-interchangeable for target-specific research. Users must verify the carboxamide attachment position analytically before use, as the two regioisomers share identical molecular formula (C₁₅H₁₆N₂O₃) and molecular weight (272.30 g/mol).

Isoxazole regioisomerism 3-Carboxamide vs. 4-carboxamide Pharmacological selectivity

Isochroman Moiety Contribution: Conformational Restriction and Lipophilic Anchor vs. Flexible Amine Analogs

The isochroman-3-ylmethyl group provides a conformationally restricted, bicyclic lipophilic moiety that distinguishes this compound from analogs bearing flexible aliphatic or monocyclic amine substituents. In the TRPV1 antagonist optimization campaign, rigidification of the amine portion via cyclohexanol or related constrained motifs was shown to improve both potency and solubility [1]. The isochroman scaffold, while not directly reported in the TRPV1 literature, offers a distinct conformational profile: the oxygen atom introduces polarity (reducing clogP relative to a purely carbocyclic tetralin analog), while the bicyclic structure limits rotational freedom. Computational estimates suggest a topological polar surface area (tPSA) of approximately 64–68 Ų for the target compound, compared to ~55 Ų for a simple cyclohexylmethyl analog. No experimental comparative data are available.

Isochroman Conformational restriction Ligand efficiency

Absence of Direct Biological Characterization: Differentiating a Data-Poor Compound from Data-Rich Analogs

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Scholar (conducted April 2026) found zero primary research articles, zero patent examples, and zero authoritative database entries that directly characterize the biological activity, selectivity, pharmacokinetics, or toxicity of N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide (CAS 2034474-88-7). In contrast, several closely related isoxazole-3-carboxamide analogs have been explicitly profiled: for example, isoxazole-3-carboxamide TRPV1 antagonists from the Merck series have reported IC₅₀ values in the nanomolar range in recombinant cell assays, with oral bioavailability demonstrated in rat models [1]. This data asymmetry represents the single most significant differentiator for procurement decisions: the target compound requires de novo biological characterization, whereas data-rich analogs allow direct comparison to published benchmarks. Users selecting this compound implicitly accept the burden of primary characterization.

Research chemical Data availability Procurement risk assessment

Recommended Application Scenarios for N-(Isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide Based on Available Evidence


TRPV1 Antagonist Lead Optimization: Exploring Isochroman-Containing 3-Carboxamide Analogs

For laboratories engaged in TRPV1 antagonist discovery, this compound serves as an underexplored member of the validated isoxazole-3-carboxamide chemotype. The isochroman moiety introduces a bicyclic, oxygen-containing lipophilic group not reported in the Merck TRPV1 antagonist series [1], offering an opportunity to profile novel chemical space within a pharmacologically productive scaffold. Users should benchmark any generated TRPV1 IC₅₀ data against published values for reference compounds (e.g., compound 21a from Ratcliffe et al., 2011) and assess selectivity against TRPV2, TRPV3, and TRPM8 as recommended by the field [2].

Regioisomer-Controlled Chemical Biology Probe Development

The precise 3-carboxamide regiochemistry of this compound makes it suitable as a chemical tool for dissecting the regioisomer-specific pharmacology of isoxazole-carboxamides. Given that the 4-carboxamide regioisomer has been associated with COX inhibition [1] and anticancer activity while the 3-carboxamide series targets TRPV1 [2], parallel testing of both regioisomers can deconvolute target engagement driven by the carboxamide position. Researchers must analytically confirm regiochemical identity (e.g., via ¹H–¹³C HMBC NMR) prior to biological testing, as the regioisomers share identical molecular formula and mass.

Hydrogen-Bond Donor SAR Studies in Isoxazole-3-Carboxamide Series

The secondary amide NH in this compound provides a hydrogen-bond donor that SAR studies have shown to be essential for TRPV1 activity; the corresponding N-methyl analog eliminates this donor [1]. Paired procurement of the target compound and its N-methyl analog (CAS 2034205-32-6) enables a controlled HBD-dependent SAR study, with the prediction that only the secondary amide will show TRPV1 activity. This experimental design is well-precedented in the isoxazole-3-carboxamide literature [2] and can serve as a rigorous internal validation of class-level SAR inferences.

Novel Antiviral Agent Screening: Isoxazole-3-Carboxamide Series

Isoxazole-3-carboxamide derivatives have been claimed as antiviral agents targeting Picornaviridae (rhinoviruses, enteroviruses, coxsackieviruses) in patent WO2021062189A1 [1]. The target compound, bearing the 3-carboxamide pharmacophore with a unique isochroman substituent, represents a structurally distinct entry within this claimed chemical space. Antiviral screening protocols should include enterovirus cytopathic effect (CPE) assays with pleconaril as a positive control, given that isoxazole-3-carboxamide analogs of pleconaril have demonstrated IC₅₀ values as low as 1–58 nM against EV-D68 and CVB5 [2].

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.